Barium-140
Description
Properties
CAS No. |
14798-08-4 |
|---|---|
Molecular Formula |
Ba |
Molecular Weight |
139.91061 g/mol |
IUPAC Name |
barium-140 |
InChI |
InChI=1S/Ba/i1+3 |
InChI Key |
DSAJWYNOEDNPEQ-AKLPVKDBSA-N |
SMILES |
[Ba] |
Isomeric SMILES |
[140Ba] |
Canonical SMILES |
[Ba] |
Synonyms |
140Ba radioisotope Ba-140 radioisotope Barium-140 |
Origin of Product |
United States |
Scientific Research Applications
Medical Applications
1.1 Radiopharmaceuticals
Barium-140 has been investigated for its potential use in radiopharmaceuticals due to its beta-emitting properties. The therapeutic beta emissions are beneficial for targeted treatment in oncology, particularly in treating tumors. Research indicates that this compound can be utilized in combination with other isotopes to enhance therapeutic efficacy while minimizing damage to surrounding healthy tissues .
1.2 Imaging Techniques
Barium sulfate, a compound derived from barium, is widely used as a contrast agent in medical imaging, particularly for gastrointestinal tract examinations. Although this compound itself is not directly used for imaging, its isotopes play a role in the development of imaging techniques that utilize radioisotopes for diagnostic purposes .
| Application | Details |
|---|---|
| Radiopharmaceuticals | Beta emitter for targeted cancer therapy |
| Imaging Techniques | Contrast agent for gastrointestinal imaging |
Environmental Applications
2.1 Ecological Impact Studies
This compound is utilized in ecological studies to assess the impact of radioactive contamination on wildlife and ecosystems. The U.S. Environmental Protection Agency has established ecological soil screening levels (Eco-SSLs) for barium, which include considerations for this compound's environmental behavior and bioavailability . This data helps in evaluating the risks associated with barium contamination in soils.
2.2 Radioactive Waste Management
Due to its relatively short half-life, this compound is of interest in radioactive waste management strategies. Its decay products can be monitored to assess the effectiveness of waste containment and remediation efforts in contaminated sites .
| Environmental Application | Details |
|---|---|
| Ecological Impact Studies | Assessing radioactive contamination effects |
| Radioactive Waste Management | Monitoring decay products for waste strategies |
Case Studies
3.1 Study on Neurological Effects
A notable study investigated the effects of this compound and its decay product lanthanum-140 on the central nervous system of macaque monkeys. The research analyzed 67 brains and spinal cords, revealing significant neurological impacts due to exposure to gamma radiation emitted during the decay process. The findings underscore the importance of understanding the biological effects of this compound in both clinical and environmental contexts .
3.2 Biodistribution Studies
Research comparing the biodistribution of this compound with other isotopes demonstrated that after intraperitoneal injection, this compound exhibited faster blood clearance rates than calcium isotopes, indicating its potential utility in therapeutic applications where rapid distribution is advantageous .
Preparation Methods
Fission-Based Generation
is predominantly generated via neutron-induced fission of heavy nuclides such as , , and . The fission yield of varies depending on the parent material and neutron energy spectrum. For thermal neutron fission of , the cumulative yield is approximately 6.3%, while fast neutron fission of yields 4.8%. These values are critical for determining the initial activity of in irradiated targets.
Equation 1: Fission yield relationship
where is the yield, the fission cross-section, the neutron flux, and the initial target mass.
Target Irradiation and Cooling
Post-irradiation cooling periods (typically 2–7 days) allow short-lived fission products like ( days) to decay, simplifying subsequent separation. For example, a 20-day irradiation of an MTR (Materials Testing Reactor) fuel assembly followed by a two-day cooling period optimizes recovery while minimizing interference from .
Pilot-Scale Separation Processes
Caustic Dissolution and Aluminum Removal
The Phillips Petroleum Co. process begins with dissolving irradiated fuel in 5 M sodium hydroxide (), which selectively solubilizes aluminum cladding while leaving in the solid residue. Centrifugation at 3,000–5,000 rpm separates the alkaline solution from the insoluble barium-containing particulates.
Table 1: Dissolution efficiency vs. NaOH concentration
Nitric Acid Leaching
The caustic residue is leached with dilute nitric acid (, 2–4 M) to dissolve and other fission products. Silica and insoluble oxides remain as a solid phase, removed via a second centrifugation step. Adding fuming (7:1 ratio) precipitates barium nitrate (), effectively separating it from uranium and rare earth elements.
Radiochemical Purification
Chromate Precipitation
Barium is purified through sequential chromate precipitations. The leachate is treated with sodium chromate () to form , which is isolated via centrifugation. Strontium interference is mitigated by adding holdback carriers (10 mg/mL ).
Equation 2: Chromate precipitation
Metathesis to Nitrate
The precipitate is dissolved in concentrated , and barium is re-precipitated as by adding fuming . This step removes residual chromium and trace actinides. Final purity exceeds 99% for radiochemical applications.
Quality Control and Characterization
Gamma Spectrometry
Gamma emissions at 537 keV () and 1,596 keV () are monitored using high-purity germanium (HPGe) detectors. Counting is delayed for 5–6 days post-separation to allow ingrowth, enhancing detection sensitivity.
Table 2: Key gamma lines for analysis
Yield Optimization
Recovery rates depend on precipitation pH and carrier concentration. Pilot trials achieved 70–90% yields using 2 mL of standardized carrier (19 g/L). Excess chromate (>200 g/L) reduces strontium co-precipitation to <0.1%.
Industrial and Research Applications
Q & A
Q. Methodological considerations :
- Timing : Due to differing half-lives, experiments tracking decay chains must account for transient equilibrium states (see Advanced FAQ 4 ).
- Radiation shielding : La-140 emits high-energy γ-rays (1.6 MeV), requiring appropriate shielding during handling .
- Data normalization : Correct for decay time between sample collection and analysis using decay constants (λ = ln(2)/T₁/₂) .
Basic: How is this compound produced for nuclear and radiochemical studies?
Answer:
Ba-140 is typically generated via neutron irradiation in reactors:
- Production route : via β⁻ decay .
- Reactor parameters : High neutron flux (e.g., High Flux Isotope Reactor, HFIR) ensures sufficient yield; post-irradiation chemical separation (e.g., ion exchange) isolates Ba-140 from La and Ce isotopes .
Q. Experimental design :
- Irradiation time : Optimize based on target isotope half-life and neutron capture cross-sections.
- Purity validation : Use γ-spectroscopy to confirm absence of contaminants like Cs-137 .
Basic: What analytical methods are used to quantify this compound in environmental or biological samples?
Answer:
Q. Data validation :
- Cross-check : Compare results with mass spectrometry for isotopic confirmation .
- Contamination control : Monitor for interference from Cs-137 or other β⁻ emitters using multi-channel analyzers .
Advanced: How do researchers model transient equilibrium between Ba-140 and La-140 in decay studies?
Answer:
Transient equilibrium occurs when the parent (Ba-140) and daughter (La-140) decay rates equilibrate temporarily. Key steps:
Mathematical modeling : Solve Bateman equations to describe activity ratios over time :
Experimental validation : Measure γ-ray intensities at intervals to confirm equilibrium (~3–5 days post-irradiation) .
Applications : Utilize equilibrium phases to calibrate detectors or study La-140’s imaging potential .
Advanced: How can contradictory data on Ba-140 retention rates in environmental matrices be resolved?
Answer:
Contradictions often arise from:
- Matrix effects : Retention varies with pH (e.g., Ba-140 hydroxide adsorbs strongly to silica surfaces at high pH ).
- Sample heterogeneity : Inconsistent particle sizes or organic content alter adsorption kinetics.
Q. Resolution strategies :
Standardize protocols : Use controlled lab conditions (e.g., fixed pH, temperature) to isolate variables .
Statistical analysis : Apply ANOVA to identify significant differences between experimental groups .
Meta-analysis : Compare findings with prior studies (e.g., Mound Laboratory reports on Ba-140 hydroxide retention ).
Advanced: What methodological safeguards are critical when designing experiments with Ba-140?
Answer:
- Replicability : Document irradiation parameters (flux, duration), chemical separation steps, and detector calibration in detail .
- Ethical compliance : Adhere to ALARA principles for radiation exposure; use remote handling tools for high-activity samples .
- Data integrity : Archive raw spectra and decay curves for peer review; avoid selective reporting of data .
Tables for Reference
Table 1 : Decay Parameters of Ba-140 and La-140
| Isotope | Half-life | Decay Constant (λ, day⁻¹) | Major Radiation |
|---|---|---|---|
| Ba-140 | 12.752 days | 0.0543 | β⁻ (1.02 MeV) |
| La-140 | 1.678 days | 0.413 | γ (1.6 MeV) |
Table 2 : Common Interfering Isotopes in Ba-140 Studies
| Isotope | Interference Type | Mitigation Strategy |
|---|---|---|
| Cs-137 | γ-peak overlap | Use high-resolution detectors |
| Ce-144 | β⁻ background | Radiochemical separation |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
